molecular formula C28H27N B14309989 4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline CAS No. 119171-90-3

4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline

Cat. No.: B14309989
CAS No.: 119171-90-3
M. Wt: 377.5 g/mol
InChI Key: JTTIDAZEDGNRDV-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline is an organic compound characterized by its complex aromatic structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylamine with 4-(2-phenylethyl)benzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts and solvents are often used to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where halogens or nitro groups are introduced into the aromatic rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 2-phenyl-4-quinolinecarboxylate
  • 4-(4-Methoxy-phenyl)-morpholine
  • 4-Methyl-4-phenyl-2-pentanone

Uniqueness

Compared to similar compounds, 4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

119171-90-3

Molecular Formula

C28H27N

Molecular Weight

377.5 g/mol

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline

InChI

InChI=1S/C28H27N/c1-22-8-16-26(17-9-22)29(27-18-10-23(2)11-19-27)28-20-14-25(15-21-28)13-12-24-6-4-3-5-7-24/h3-11,14-21H,12-13H2,1-2H3

InChI Key

JTTIDAZEDGNRDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CCC4=CC=CC=C4

Origin of Product

United States

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